

ilaprazole sodium excipients compatibility study

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Compound Focus: Ilaprazole sodium

CAS No.: 172152-50-0

Cat. No.: S1943470

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Ilaprazole Sodium: Chemical Profile

The table below summarizes the fundamental chemical identifiers for **ilaprazole sodium**, which are crucial for planning compatibility studies [1].

Property	Description
IUPAC Name	sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide
Molecular Formula	C ₁₉ H ₁₇ N ₄ NaO ₂ S
Molecular Weight	388.4 g/mol
Canonical SMILES	<chem>CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+]</chem>
Other Identifiers	UNII: T8KRT8S6GR; CAS No.: 172152-50-0

Protocol for Drug-Excipient Compatibility Study

Since a direct study on **ilaprazole sodium** is unavailable, the following protocol is adapted from a rigorous study on **etoposide** compatibility, which provides a validated methodological framework you can apply [2] [3]. The core of the study involves simulating the mixing of the drug candidate with various excipients in a 1:1 ratio and then testing the mixture's stability over time.

Sample Preparation

- **Drug Solution:** Prepare a solution of **ilaprazole sodium** at a clinically relevant concentration in an appropriate diluent (e.g., 0.9% Sodium Chloride injection or Water for Injection).
- **Excipient Solutions:** Prepare solutions of the excipients to be tested according to manufacturer recommendations or standard pharmacopoeial methods.
- **Mixing:** Under aseptic conditions (e.g., in a laminar airflow hood), combine equal volumes (e.g., 5 mL each) of the ilaprazole solution and the excipient solution in a clear, colorless glass container to simulate Y-site administration.

Compatibility Assessment Methods and Schedule

The mixed samples should be analyzed immediately after mixing (T=0) and at set intervals (e.g., T=1, 2, and 4 hours) while maintained under ambient laboratory conditions.

The table below outlines the key assessment methods and their criteria for incompatibility [2] [3].

Assessment Method	Procedure	Incompatibility Criteria
Visual Inspection	Examine the mixture against white and black backgrounds with the unaided eye.	Change in color, formation of precipitate, gas, or any visible particulate matter.
Tyndall Beam Test	Pass a high-intensity laser beam through the sample in a dark room.	A visible scattering of the beam (Tyndall effect) indicates the presence of sub-visible particles.
pH Measurement	Measure pH with a calibrated pH meter.	A change of >10% from the initial (T=0) pH value.

Assessment Method	Procedure	Incompatibility Criteria
Turbidity Measurement	Measure using a laboratory turbidimeter.	A change of ≥ 0.5 Nephelometric Turbidity Unit (NTU) from the baseline.
UV-Vis Spectroscopy	Measure absorbance at 550 nm (for haze) and 420 nm (for color).	Variation of $A_{550\text{nm}} > 0.0100$ or $A_{420\text{nm}} > 0.0400$ from the baseline.
Sub-Visible Particles	Analyze per pharmacopoeial standards (e.g., Chinese Pharmacopoeia 2020).	An increase in the number of insoluble particles beyond acceptable limits.

Experimental Workflow Visualization

The following diagram outlines the logical sequence of the described experimental protocol.

Experimental Workflow for Drug-Excipient Compatibility Testing

Key Considerations for PPIs like Ilaprazole

Proton Pump Inhibitors as a class are known for **poor stability**, which makes compatibility studies critically important [4]. Their degradation can be accelerated by factors like **pH, light, and temperature**. When designing your study, pay close attention to:

- **pH Sensitivity:** The stability of PPIs is highly dependent on the pH of their environment.
- **Solid-State Compatibility:** For formulation development, this protocol can be adapted for solid-state studies by mixing the drug and excipient powders and monitoring for changes under accelerated stability conditions (e.g., 40°C/75% RH).

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References

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